molecular formula C10H10O5 B12666241 2-Acetyl-4-hydroxy-3-methoxybenzoic acid CAS No. 93762-15-3

2-Acetyl-4-hydroxy-3-methoxybenzoic acid

Cat. No.: B12666241
CAS No.: 93762-15-3
M. Wt: 210.18 g/mol
InChI Key: GMYHGDFFXVALJH-UHFFFAOYSA-N
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Description

2-Acetyl-4-hydroxy-3-methoxybenzoic acid: is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, featuring an acetyl group at the second position, a hydroxy group at the fourth position, and a methoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the acetylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Another method involves the Friedel-Crafts acylation of 4-hydroxy-3-methoxybenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires reflux conditions and yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The industrial process typically includes purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of 2-acetyl-4-oxo-3-methoxybenzoic acid.

    Reduction: Formation of 2-(hydroxyethyl)-4-hydroxy-3-methoxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-4-hydroxy-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring contribute to its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to potential therapeutic effects.

Comparison with Similar Compounds

2-Acetyl-4-hydroxy-3-methoxybenzoic acid can be compared with other similar compounds, such as:

    4-Hydroxy-3-methoxybenzoic acid (Vanillic acid): Lacks the acetyl group at the second position.

    2-Hydroxy-3-methoxybenzoic acid (Isovanillic acid): Has a hydroxy group at the second position instead of an acetyl group.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains an aldehyde group instead of an acetyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

93762-15-3

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-acetyl-4-hydroxy-3-methoxybenzoic acid

InChI

InChI=1S/C10H10O5/c1-5(11)8-6(10(13)14)3-4-7(12)9(8)15-2/h3-4,12H,1-2H3,(H,13,14)

InChI Key

GMYHGDFFXVALJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1OC)O)C(=O)O

Origin of Product

United States

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